Decane, 2,7-dimethyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

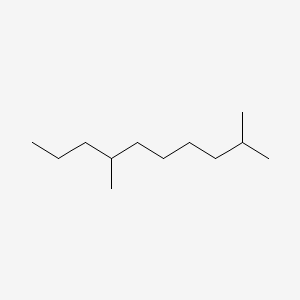

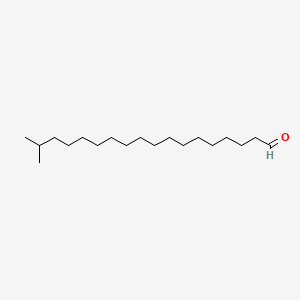

Decane, 2,7-dimethyl-: is an organic compound belonging to the class of alkanes. It has the molecular formula C12H26 and a molecular weight of 170.3348 g/mol . This compound is a branched alkane with two methyl groups attached to the second and seventh carbon atoms of the decane chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of decane, 2,7-dimethyl- can be achieved through various organic synthesis methods. One common approach involves the alkylation of decane with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, and is carried out at elevated temperatures to ensure the proper attachment of methyl groups at the desired positions.

Industrial Production Methods: In an industrial setting, the production of decane, 2,7-dimethyl- may involve the use of petrochemical processes. These processes often include the catalytic cracking of larger hydrocarbons followed by selective alkylation to introduce the methyl groups at specific positions on the decane molecule.

Chemical Reactions Analysis

Types of Reactions: Decane, 2,7-dimethyl- undergoes various chemical reactions typical of alkanes. These reactions include:

Combustion: In the presence of sufficient oxygen, decane, 2,7-dimethyl- burns to form carbon dioxide and water.

Halogenation: The compound can react with halogens, such as chlorine or bromine, under ultraviolet light to form halogenated derivatives.

Cracking: Under high temperatures and pressures, decane, 2,7-dimethyl- can undergo thermal or catalytic cracking to produce smaller hydrocarbons.

Common Reagents and Conditions:

Combustion: Requires oxygen and an ignition source.

Halogenation: Requires halogens (e.g., chlorine or bromine) and ultraviolet light.

Cracking: Requires high temperatures and pressures, often in the presence of a catalyst.

Major Products Formed:

Combustion: Carbon dioxide and water.

Halogenation: Halogenated derivatives of decane, 2,7-dimethyl-.

Cracking: Smaller hydrocarbons, such as alkenes and shorter alkanes.

Scientific Research Applications

Decane, 2,7-dimethyl- has several applications in scientific research, including:

Chemistry: Used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.

Biology: Employed in studies of hydrocarbon metabolism by microorganisms.

Medicine: Investigated for its potential use as a solvent in pharmaceutical formulations.

Industry: Utilized as a component in the formulation of specialty fuels and lubricants.

Mechanism of Action

The mechanism of action of decane, 2,7-dimethyl- primarily involves its interactions with other molecules through van der Waals forces. As a non-polar hydrocarbon, it does not participate in hydrogen bonding or ionic interactions. Its effects are largely determined by its physical properties, such as solubility and volatility, which influence its behavior in various applications.

Comparison with Similar Compounds

- Decane, 2,2-dimethyl-

- Decane, 3,7-dimethyl-

- Decane, 4,7-dimethyl-

Comparison: Decane, 2,7-dimethyl- is unique due to the specific positioning of its methyl groups on the second and seventh carbon atoms. This structural arrangement can influence its physical and chemical properties, such as boiling point and reactivity, compared to other dimethyl-substituted decanes. For example, the boiling point of decane, 2,7-dimethyl- may differ from that of decane, 2,2-dimethyl- due to variations in molecular branching and intermolecular interactions .

Properties

CAS No. |

17312-51-5 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

2,7-dimethyldecane |

InChI |

InChI=1S/C12H26/c1-5-8-12(4)10-7-6-9-11(2)3/h11-12H,5-10H2,1-4H3 |

InChI Key |

RVQIXUWWPOTVNP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)CCCCC(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![barium(2+);[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate](/img/structure/B12646560.png)

![N,N'-1,2-ethanediylbis[2-hexyldecan-1-amide]](/img/structure/B12646571.png)

![Propanedioic acid, 2-methyl-2-[5-[(methylsulfonyl)oxy]pentyl]-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B12646659.png)